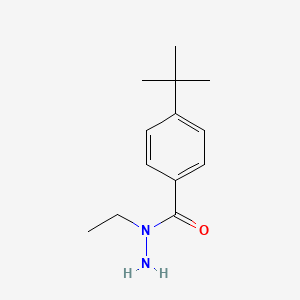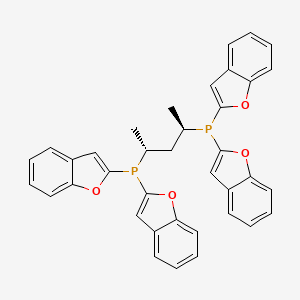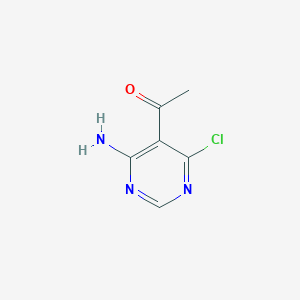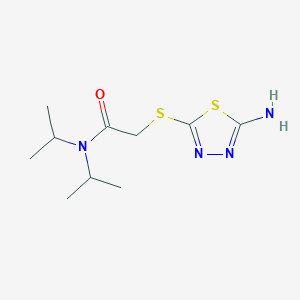
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with N,N-diisopropylacetamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or acetic acid buffer, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to form thiol groups.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include disulfide derivatives, thiol-containing compounds, and substituted thiadiazole derivatives. These products can have varied biological and chemical properties, making them useful in different applications .
科学的研究の応用
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide has several scientific research applications:
作用機序
The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition disrupts the survival of Helicobacter pylori in the gastric mucosa, thereby reducing infection .
類似化合物との比較
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: A parent compound with similar structural features but different functional groups.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: A derivative with aryl groups instead of diisopropyl groups.
Uniqueness
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-diisopropylacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its diisopropyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
特性
分子式 |
C10H18N4OS2 |
|---|---|
分子量 |
274.4 g/mol |
IUPAC名 |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C10H18N4OS2/c1-6(2)14(7(3)4)8(15)5-16-10-13-12-9(11)17-10/h6-7H,5H2,1-4H3,(H2,11,12) |
InChIキー |
FCAVBJNSSDCJQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NN=C(S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



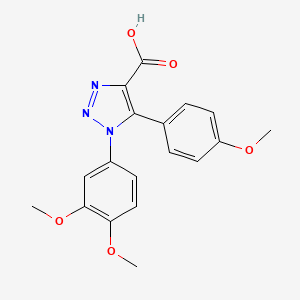
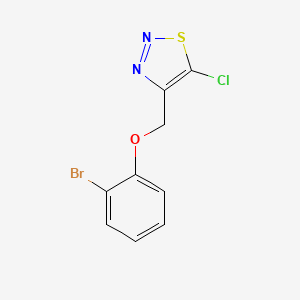
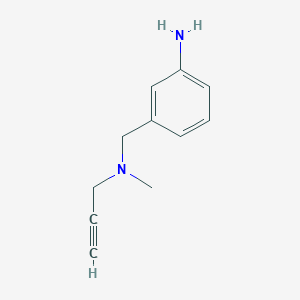
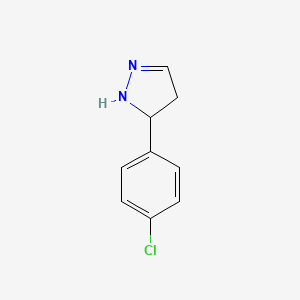

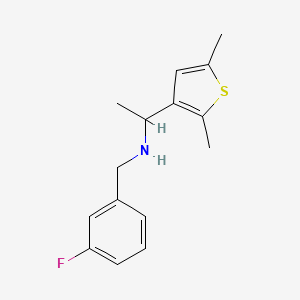
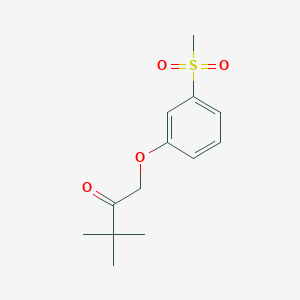
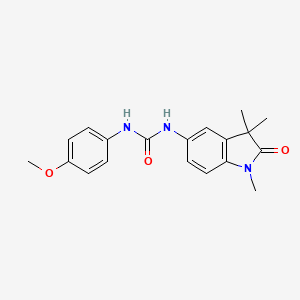
![6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]](/img/structure/B14903386.png)
